1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-
Description
The compound is a nitro-substituted 1H-imidazole derivative featuring a chiral propyl chain with two distinct protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the 3-position and a tetrahydropyranyl (THP) ether at the 2-position. Such structural complexity is typical in medicinal chemistry, where protective groups like TBDMS and THP are used to modulate solubility and metabolic stability .
Properties
Molecular Formula |
C17H30N4O7Si |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl-[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propoxy]-dimethylsilane |
InChI |
InChI=1S/C17H30N4O7Si/c1-17(2,3)29(4,5)27-12-13(28-15-8-6-7-9-26-15)10-19-11-14(20(22)23)18-16(19)21(24)25/h11,13,15H,6-10,12H2,1-5H3/t13-,15?/m0/s1 |
InChI Key |
QGPPVGUUBDLBMR-CFMCSPIPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and introduction of the dinitro substituents. Common reagents used in these reactions include silylating agents, pyran derivatives, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Imidazole Derivatives
Key Observations:
- Nitro Substituents : Unlike 1a, where nitro groups are on a thiophene ring, the target’s 2,4-dinitro-imidazole may exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions or redox reactions .
- Chirality : The (2S)-propyl chain introduces stereochemical complexity absent in simpler derivatives like 1a or perimidine-based compounds .
Key Observations:
- The target compound’s synthesis likely diverges from ’s one-pot methods due to the need for sequential protective group installation (TBDMS/THP) and nitro functionalization.
Table 3: Property Comparison
Key Observations:
- The target’s TBDMS/THP groups may reduce aqueous solubility compared to 1a but improve membrane permeability .
- NMR shielding patterns () suggest that nitro groups induce deshielding effects distinct from simpler imidazoles or oxazoles .
Computational and Interaction Studies
- Enzyme Binding : highlights that 1H-imidazole derivatives (e.g., 5a, 5k) form hydrogen bonds with enzyme active sites (e.g., InhA protein’s Ser94). The target’s nitro groups may enhance binding affinity via electrostatic interactions, though steric bulk from TBDMS/THP could limit access .
- RMS Deviations : Stability of imidazole-enzyme complexes (e.g., RMS 0.370 Å for INH) suggests that bulky substituents like TBDMS/THP could affect conformational stability .
Biological Activity
1H-Imidazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- has garnered attention due to its unique structure and potential therapeutic applications.
Biological Activity Overview
The biological activity of imidazole derivatives is largely attributed to their ability to interact with biological macromolecules. The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation through inhibition of pro-inflammatory cytokines. |
| Antitumor | Shows potential in inhibiting tumor cell proliferation. |
| Antidiabetic | May improve insulin sensitivity and glucose metabolism. |
| Antiviral | Demonstrates effectiveness against certain viral infections. |
The mechanism of action of imidazole compounds often involves:
- Receptor Binding : Many imidazoles act as agonists or antagonists at various receptor sites, influencing physiological responses.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways or cancer cell proliferation.
- Nucleophilic Attack : The imidazole ring can act as a nucleophile, participating in various biochemical reactions.
Antimicrobial Activity
A study conducted by Jain et al. evaluated the antimicrobial properties of synthesized imidazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard antibiotics .
Anti-inflammatory Effects
Research has shown that imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Properties
In vitro studies have demonstrated that specific imidazole compounds can induce apoptosis in cancer cells by activating caspase pathways. This highlights their potential as anticancer agents .
Q & A
Q. How can synthetic yield be optimized for this imidazole derivative, particularly regarding protecting group stability?
Methodological Answer: The compound’s synthesis involves protecting groups (tert-butyldimethylsilyl and tetrahydro-2H-pyranyl), which are sensitive to acidic/basic conditions. To optimize yield:
- Use anhydrous conditions and inert atmospheres to prevent premature deprotection .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stepwise reactions .
- Replace traditional bases (e.g., triethylamine) with milder alternatives like DMAP to reduce side reactions during sulfonylation or silylation .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry at the (2S)-configured propyl chain and confirm nitro group positioning (e.g., as in related imidazole crystal structures ).
- Multinuclear NMR : Assign signals using -, -, and -NMR to verify silyl ether and THP protecting groups. For example, tert-butyldimethylsilyl protons appear as singlets at ~0.1–0.3 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns of nitro groups .
Q. How does solvent polarity affect the stability of the 2,4-dinitroimidazole core?
Methodological Answer: Nitro groups are prone to hydrolysis under prolonged exposure to polar protic solvents. To assess stability:
Q. What strategies are effective for selective deprotection of the THP group without affecting the silyl ether?
Methodological Answer:
- Acidic hydrolysis : Use dilute HCl (0.1–1 M) in THF/water (4:1) at 0–25°C. The THP group cleaves faster than the silyl ether due to its lower acid resistance .
- Chelation-controlled deprotection : Employ catalytic p-toluenesulfonic acid (p-TsOH) in methanol to selectively remove THP while preserving the silyl group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms of the imidazole ring be resolved?
Methodological Answer:
- Perform variable-temperature NMR : Detect tautomeric equilibria (e.g., 1H- vs. 3H-imidazole forms) by observing signal coalescence at elevated temperatures .
- Validate with DFT calculations : Compare experimental -NMR shifts with computed tautomer energies to identify dominant forms .
- Use X-ray crystallography to conclusively determine the solid-state structure, as seen in analogous imidazole derivatives .
Q. What mechanistic pathways explain the regioselective introduction of nitro groups at positions 2 and 4?
Methodological Answer:
- Electrophilic nitration : The imidazole ring’s electron-deficient nature directs nitration to the least deactivated positions (C-2 and C-4). Use mixed acid (HNO/HSO) at 0–5°C to minimize over-nitration .
- DFT-based transition-state analysis : Model charge distribution to predict regioselectivity, as demonstrated for substituted imidazoles .
Q. How does the (2S)-configured propyl chain influence enantioselective interactions in biological assays?
Methodological Answer:
- Synthesize both enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare activity in enzyme inhibition assays .
- Perform molecular docking studies : Analyze hydrogen-bonding interactions between the (2S)-chain and target proteins (e.g., microbial enzymes in antimicrobial studies ).
Q. What experimental designs address discrepancies in biological activity data across different studies?
Methodological Answer:
Q. How can computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
Q. What strategies mitigate aggregation issues during crystallization of this highly functionalized imidazole?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
